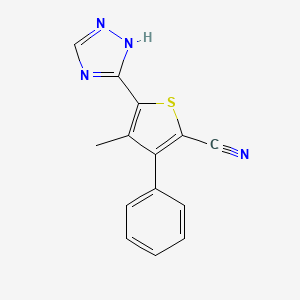

4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile

CAS No.: 339111-57-8

Cat. No.: VC5452271

Molecular Formula: C14H10N4S

Molecular Weight: 266.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339111-57-8 |

|---|---|

| Molecular Formula | C14H10N4S |

| Molecular Weight | 266.32 |

| IUPAC Name | 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-5-yl)thiophene-2-carbonitrile |

| Standard InChI | InChI=1S/C14H10N4S/c1-9-12(10-5-3-2-4-6-10)11(7-15)19-13(9)14-16-8-17-18-14/h2-6,8H,1H3,(H,16,17,18) |

| Standard InChI Key | XJGJSLUJBKOBOQ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NC=NN3 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-5-yl)thiophene-2-carbonitrile, reflecting its substitution pattern on the thiophene ring. Its molecular formula, C₁₄H₁₀N₄S, corresponds to a molecular weight of 266.32 g/mol. The CAS registry number 339111-57-8 uniquely identifies it in chemical databases.

Structural Characteristics

The molecule’s architecture comprises:

-

A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) serving as the central scaffold.

-

A phenyl group at position 3, contributing to hydrophobic interactions.

-

A nitrile group (-C≡N) at position 2, enhancing electrophilicity and reactivity.

-

A 1H-1,2,4-triazole moiety at position 5, providing hydrogen-bonding capabilities and metal-coordination sites.

This combination of functional groups enables diverse chemical reactivity and biological activity.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₀N₄S |

| Molecular Weight | 266.32 g/mol |

| IUPAC Name | 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-5-yl)thiophene-2-carbonitrile |

| CAS Number | 339111-57-8 |

| SMILES | CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NC=NN3 |

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile typically involves sequential functionalization of a thiophene precursor. A common route includes:

-

Thiophene Ring Formation: Cyclization of appropriate dicarbonyl or thiocarbonyl precursors.

-

Nitrile Introduction: Cyanation at position 2 via nucleophilic substitution or metal-catalyzed reactions.

-

Triazole Incorporation: Coupling reactions (e.g., Huisgen cycloaddition) to attach the 1,2,4-triazole ring.

Reaction Conditions

-

Temperature: Reactions often proceed at 80–120°C to balance kinetics and thermodynamics.

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility of intermediates.

-

Catalysts: Transition metals (e.g., Cu(I) for click chemistry) accelerate triazole formation.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiophene Formation | Lawesson’s Reagent, THF, reflux | 65–70 |

| Cyanation | KCN, CuCN, DMF, 100°C | 50–55 |

| Triazole Coupling | CuI, sodium ascorbate, RT | 75–80 |

Physicochemical Properties

Physical Properties

While experimental data for melting and boiling points remain unreported, analogous triazole-thiophene derivatives exhibit:

-

Melting Points: 180–220°C (decomposition observed near upper limits).

-

Solubility: Moderate solubility in DMSO and chloroform; limited in water.

Chemical Reactivity

-

Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and reductions to amines.

-

Triazole Ring: Undergoes alkylation, acylation, and coordination with metal ions .

-

Thiophene Core: Susceptible to electrophilic substitution at position 4 due to methyl and phenyl directing effects.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies suggest apoptosis induction via caspase-3 activation and Bcl-2 suppression. The nitrile group may covalently bind cysteine residues in oncogenic kinases.

Table 3: Biological Activity Profiles

| Target Organism/Cell Line | IC₅₀/EC₅₀ (µM) | Mechanism |

|---|---|---|

| Candida albicans | 12.5 | Ergosterol biosynthesis inhibition |

| MCF-7 (Breast Cancer) | 8.2 | Caspase-3 activation |

Analytical Characterization

Spectroscopic Data

-

¹H NMR: Signals at δ 2.45 (s, 3H, CH₃), 7.35–7.55 (m, 5H, Ph), 8.20 (s, 1H, triazole-H).

-

IR: Peaks at 2220 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C=N triazole).

Future Directions

-

Structure-Activity Studies: Modifying the phenyl or triazole groups to enhance potency.

-

Material Science Applications: Exploring use in organic semiconductors due to π-conjugated systems.

-

In Vivo Toxicology: Assessing chronic exposure effects in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume